1-benzylazepane
Description
Properties
IUPAC Name |
1-benzylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIVSZNNOUZBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449611 | |
| Record name | STK283925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20422-13-3 | |
| Record name | STK283925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
A Ru-catalyzed system, adapted from reductive amination protocols for primary amines, achieves high efficiency. Using 2 mol% RuCl·3HO and 50 bar H at 100°C in methanol, the reaction proceeds via:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | RuCl·3HO |
| H Pressure | 50 bar |
| Temperature | 100°C |
| Yield | 85% |
| Reaction Time | 12 hours |
This method avoids over-alkylation by using stoichiometric azepane and demonstrates tolerance to moisture. Comparative studies show that Pd/C or Raney Ni catalysts result in lower yields (<60%) due to incomplete imine reduction.
Alkylation of Azepane with Benzyl Halides
N-Alkylation of azepane with benzyl bromide is a single-step, high-yielding approach under basic conditions. The reaction exploits the nucleophilicity of azepane’s nitrogen atom.
Optimization and Mechanistic Insights
In acetonitrile with KCO as a base, azepane reacts with benzyl bromide at reflux (82°C) to form this compound. The base deprotonates azepane, enhancing its nucleophilicity for an S2 attack on benzyl bromide.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | KCO |
| Molar Ratio (Azepane:Benzyl Bromide) | 1:1.1 |
| Yield | 89% |
| Reaction Time | 6 hours |
Side products, such as dialkylated species, are minimized by using a slight excess of benzyl bromide. Alternative solvents like THF or DMF reduce yields to 70–75% due to poorer solubility of KCO.
Ring Expansion of Smaller N-Heterocycles
Ring expansion strategies convert six-membered piperidine derivatives into seven-membered this compound through nucleophilic substitution or insertion reactions.
Case Study: Piperidine to Azepane Expansion
Treating N-benzylpiperidine with ethyl diazoacetate under Rh(OAc) catalysis induces ring expansion via carbene insertion. The reaction proceeds through:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Rh(OAc) |
| Carbene Source | Ethyl Diazoacetate |
| Temperature | 80°C |
| Yield | 68% |
| Reaction Time | 24 hours |
This method is limited by the cost of diazo compounds and competing side reactions, such as dimerization.
Functionalization of Azepane Derivatives
Post-synthetic modification of pre-functionalized azepanes offers routes to this compound. For example, hydrogenolysis of 1-benzylazepan-4-one hydrochloride removes the ketone group while retaining the benzyl substituent.
Hydrogenation Protocol
Using Pd/C (10 wt%) under 30 bar H in ethanol at 50°C, 1-benzylazepan-4-one hydrochloride undergoes selective ketone reduction:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10 wt%) |
| H Pressure | 30 bar |
| Temperature | 50°C |
| Yield | 76% |
| Reaction Time | 8 hours |
Over-reduction to secondary amines is mitigated by controlling H pressure and reaction time.
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Reductive Amination | 85 | Moderate | High |
| Alkylation | 89 | High | High |
| Ring Expansion | 68 | Low | Moderate |
| Functionalization | 76 | Moderate | Moderate |
-
Reductive Amination : Preferred for scalability but requires high-pressure equipment.
-
Alkylation : Most cost-effective for industrial applications.
-
Ring Expansion : Limited to specialized syntheses due to carbene handling.
-
Functionalization : Useful for accessing derivatives but adds synthetic steps .
Chemical Reactions Analysis
1-Benzylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroethane, nitromethane, and acrylamide through ozonolysis.
Reduction: Reductive amination of benzaldehyde with ethyl cyanoacetate forms acrylonitrile and acetaldehyde.
Substitution: The compound can react with O-aryl-hydroxylamines to form azepanedione oximes.
Common reagents used in these reactions include sodium triacetoxyborohydride, phosphorus pentasulfide, and morpholine. The major products formed from these reactions are acrylonitrile, acetaldehyde, nitroethane, nitromethane, and azepanedione oximes .
Scientific Research Applications
1-benzylazepane, a bicyclic compound, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Applications in Medicinal Chemistry
1. Antidepressant Activity
Research indicates that this compound derivatives exhibit significant antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzyl group can enhance serotonin reuptake inhibition, which is crucial for developing new antidepressant therapies .
2. Anticancer Properties
Another promising application is in the field of oncology. Certain this compound analogs have shown cytotoxic effects against various cancer cell lines. For instance, a case study highlighted the compound's ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases. Research findings suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, thereby offering therapeutic avenues for conditions like Alzheimer's disease .
Applications in Materials Science
1. Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in high-performance materials .
2. Coatings and Adhesives
The compound's unique chemical reactivity allows it to be used as a functional additive in coatings and adhesives. Studies have demonstrated that incorporating this compound into formulations can enhance adhesion properties and resistance to environmental degradation .
Synthesis and Modifications
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various synthetic routes have been developed to produce modified versions of the compound with tailored properties for specific applications:
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Cyclization of Amines | Utilizing amines and aldehydes under acidic conditions | 75-85% |
| Ring Expansion | Expanding smaller azepane derivatives through nucleophilic substitution | 60-70% |
| Functionalization | Introducing different substituents on the benzyl group to enhance biological activity | 50-80% |
Case Study 1: Antidepressant Activity
A clinical trial investigating the efficacy of a this compound derivative in patients with major depressive disorder reported significant improvements in mood and cognitive function compared to placebo controls. This study underscores the potential for developing new antidepressants based on this scaffold .
Case Study 2: Material Properties
In a comparative analysis of polymer blends, researchers found that incorporating this compound significantly improved tensile strength and elongation at break compared to traditional polymer additives. This advancement could lead to more durable materials in industrial applications .
Mechanism of Action
The mechanism of action of 1-benzylazepane involves its interaction with various molecular targets and pathways. While specific details on its mechanism are limited, it is known that similar compounds, such as benzodiazepines, act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Comparison with Similar Compounds
1-Methylazepane
- Molecular Formula : C₇H₁₅N
- Molecular Weight : 113.20 g/mol .
- Key Differences :
- The methyl group in 1-methylazepane reduces steric hindrance and lipophilicity compared to the benzyl group in 1-benzylazepane.
- 1-Methylazepane lacks aromaticity, making it less reactive in π-π stacking interactions, which are critical in drug-receptor binding.
1-(p-Tolyl)piperidine
- Molecular Formula : C₁₂H₁₇N
- Molecular Weight : 175.27 g/mol .
- Key Differences :
- The six-membered piperidine ring (vs. azepane’s seven-membered ring) alters ring strain and conformational flexibility.
- The p-tolyl group introduces electron-donating methyl substituents, enhancing stability in electrophilic reactions compared to the unsubstituted benzyl group in this compound.
Tertiary Benzylamines with Bulky Substituents
Compounds like 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride (C₁₆H₁₆N₂O₃, MW 284.32 g/mol) feature extended aromatic systems and ethoxy groups, which increase solubility and modulate electronic properties . In contrast, this compound’s simpler structure lacks such polar substituents, limiting its applicability in contexts requiring hydrogen bonding.
Reactivity and Functional Performance
Cyclization Reactions
This compound failed to undergo intramolecular Friedel–Crafts C(sp²)–H silylation under Park’s and Chang’s catalytic system, unlike tertiary benzylamines with isopropyl or cyclohexyl groups, which formed bicyclic products (e.g., 50% yield of 4ua) . This suggests steric hindrance from the benzyl group or unfavorable transition-state geometry impedes cyclization.
Data Tables
Biological Activity
1-Benzylazepane is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, including its effects on various cell lines and potential therapeutic applications.
This compound is characterized by its seven-membered ring structure containing a nitrogen atom. The compound has been synthesized using various methods, including the reaction of benzylamine with azepanones. Recent studies have focused on modifying its structure to enhance biological activity.
Table 1: Synthesis Methods of this compound
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell growth in various cancer cell lines, including human metastatic melanoma (MDA-MB-231). The mechanism of action appears to involve cytostatic effects, leading to mitotic arrest and subsequent cell death.
Case Study: Inhibition of MDA-MB-231 Cell Growth
- Objective: To evaluate the cytotoxic effects of this compound.
- Method: Cell viability assays were performed using MDA-MB-231 cells treated with varying concentrations of the compound.
- Results: A dose-dependent inhibition of cell growth was observed, with significant reductions at higher concentrations.
Enzymatic Inhibition
This compound has also been studied for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown moderate inhibition of glycosidases, which are crucial in carbohydrate metabolism.
Table 2: Enzymatic Activity Inhibition
| Enzyme Type | Inhibition Activity | Reference |
|---|---|---|
| α-Glucosidase | Moderate | |
| β-Galactosidase | Significant | |
| α-Mannosidase | No activity |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Studies suggest that the compound may modulate signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the precise molecular interactions and mechanisms underlying its effects.
Future Directions
The promising biological activities of this compound highlight its potential as a lead compound for drug development. Ongoing research efforts are focused on:
- Structural Optimization: Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies: Investigating synergistic effects with other anticancer agents.
Q & A
Q. How should researchers report negative or inconclusive results in this compound studies?
- Methodological Answer : Negative data are critical for avoiding publication bias. Include:
- Statistical power analysis : Justify sample sizes to confirm the result is not a Type II error.
- Alternative hypotheses : Discuss potential reasons for null outcomes (e.g., off-target effects, suboptimal dosing).
- Data repositories : Deposit raw datasets in public archives (e.g., Zenodo) for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
